(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid
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Overview
Description
The compound “(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Typical synthetic routes may include:
Formation of the pyrrolidine ring: This step may involve the reaction of a suitable precursor with reagents such as cyanide and difluoromethylating agents.
Quinoline synthesis: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis or Friedländer synthesis.
Coupling reactions: The various functional groups and moieties are coupled using reagents like carbodiimides, amines, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the pyrrolidine ring may lead to the formation of a lactam.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as agonists or antagonists.
Interfering with cellular processes: Affecting signal transduction pathways.
Properties
Molecular Formula |
C50H57F2N13O18 |
---|---|
Molecular Weight |
1166.1 g/mol |
IUPAC Name |
(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C50H57F2N13O18/c51-50(52)19-28(20-53)65(27-50)41(68)21-57-43(70)30-4-5-54-34-3-2-29(16-31(30)34)83-15-1-8-60-11-13-62(14-12-60)42(69)26-61(22-37-55-6-9-63(37)24-39(66)58-35(48(79)80)17-32(44(71)72)45(73)74)23-38-56-7-10-64(38)25-40(67)59-36(49(81)82)18-33(46(75)76)47(77)78/h2-7,9-10,16,28,32-33,35-36H,1,8,11-15,17-19,21-27H2,(H,57,70)(H,58,66)(H,59,67)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t28-,35-,36-/m0/s1 |
InChI Key |
FPOZMWSPTRNDPQ-UVXHQIPUSA-N |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN(CC5=NC=CN5CC(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)O)CC6=NC=CN6CC(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN(CC5=NC=CN5CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O)CC6=NC=CN6CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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